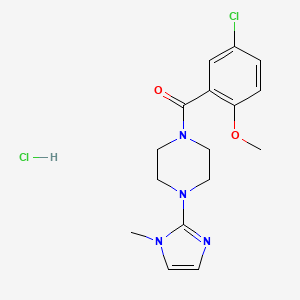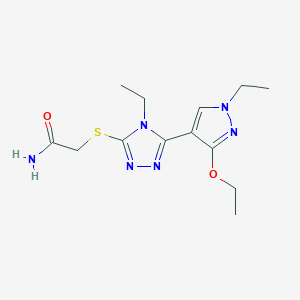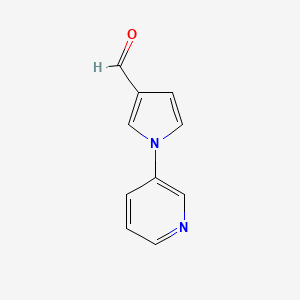![molecular formula C16H16ClNO B2530811 4-chloro-2-[(E)-(mesitylimino)methyl]phenol CAS No. 93010-79-8](/img/structure/B2530811.png)
4-chloro-2-[(E)-(mesitylimino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-2-[(E)-(mesitylimino)methyl]phenol” is a biochemical used for proteomics research . It has a molecular formula of C16H16ClNO and a molecular weight of 273.76 .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation reaction of aldehydes and primary amines . A production method of 4-chloro-2-aminophenol involves a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method .Molecular Structure Analysis
The molecular structure of “4-chloro-2-[(E)-(mesitylimino)methyl]phenol” consists of 16 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .Scientific Research Applications
Synthesis and Characterization for Biological Activities
Novel compounds and their metal complexes, derived from similar structural backbones to "4-chloro-2-[(E)-(mesitylimino)methyl]phenol," have been synthesized and characterized for their potential biological activities. These activities include antibacterial effects and the ability to interact with metal ions in a way that could be beneficial for therapeutic applications (Palreddy et al., 2015).
Anti-corrosion Applications
Research into Schiff base compounds bearing a similar structure has shown significant potential in anti-corrosion applications. These compounds have been evaluated for their efficacy in protecting metals like mild steel in corrosive environments, demonstrating notable success in inhibiting corrosion, which could be pivotal for industrial applications (Elemike et al., 2019).
Catalysis
Some derivatives have been used to synthesize tetranuclear copper(II) complexes that act as catalysts for the oxidation of organic compounds like cyclohexane and toluene. These complexes provide a green and efficient method for the oxidation process, which is crucial in various chemical manufacturing processes (Roy & Manassero, 2010).
Quantum Chemical Computational Study
Quantum chemical computational studies have been conducted on derivatives to understand their molecular properties better. These studies can offer insights into the electronic structure, which is beneficial for designing more effective molecules for specific applications, such as non-linear optical properties and solvent interactions (Koşar & Albayrak, 2011).
Sensing Applications
Some derivatives have been incorporated into polymers for sensing applications, particularly for detecting phenols in organic media. This application is essential for environmental monitoring and ensuring the safety of water supplies (Kiss et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-[(2,4,6-trimethylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-10-6-11(2)16(12(3)7-10)18-9-13-8-14(17)4-5-15(13)19/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCGAIVXLRYNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=C(C=CC(=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-[(E)-(mesitylimino)methyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride](/img/structure/B2530729.png)

![9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2530732.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2530733.png)

![3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid](/img/structure/B2530735.png)
![N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide](/img/structure/B2530736.png)
![Furo[3,4-c]pyridin-3(1H)-one](/img/structure/B2530738.png)


![3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole](/img/structure/B2530746.png)
![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530747.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2530748.png)